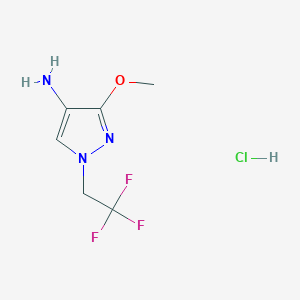
3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H9ClF3N3O and its molecular weight is 231.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a novel compound belonging to the pyrazole family, characterized by its unique trifluoroethyl and methoxy substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antifungal, and antibacterial properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H8F3N3O, with a molecular weight of approximately 195.1 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity and metabolic stability, which may contribute to improved bioavailability.
| Property | Value |
|---|---|
| CAS Number | 1006462-54-9 |
| Molecular Formula | C6H8F3N3O |
| Molecular Weight | 195.1 g/mol |
| Purity | 95% |
Antitumor Activity
Research indicates that pyrazole derivatives can exhibit significant antitumor activities. For instance, a study on similar compounds demonstrated their efficacy against various cancer cell lines by inhibiting key enzymes associated with tumor growth. The mechanism often involves the inhibition of BRAF(V600E), a common mutation in melanoma, suggesting that 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may also possess similar properties due to its structural characteristics .
Antifungal Activity
The antifungal potential of pyrazole derivatives has been well-documented. In vitro studies have shown that compounds with trifluoroethyl groups can enhance antifungal activity against several phytopathogenic fungi. For example, related compounds have demonstrated moderate to excellent inhibition of mycelial growth in various fungal strains . This suggests that 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine could be effective in agricultural applications as a fungicide.
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored extensively. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit growth through various mechanisms . The unique structural features of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine may enhance its interaction with bacterial targets, leading to increased efficacy compared to non-fluorinated analogs.
The biological activity of 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity while the methoxy group modulates electronic properties. This dual action could lead to effective inhibition of enzymatic activities or receptor signaling pathways associated with disease processes.
Study on Antitumor Effects
A recent study evaluated a series of pyrazole derivatives for their antitumor activity against melanoma cell lines. Compounds structurally similar to 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine were found to inhibit cell proliferation significantly at low micromolar concentrations (IC50 values ranging from 0.01 to 0.05 µM) . This highlights the potential therapeutic application of this compound in cancer treatment.
Evaluation of Antifungal Properties
In another study focusing on antifungal activities, several pyrazole derivatives were tested against common agricultural pathogens. The results indicated that compounds featuring trifluoroethyl substitutions exhibited enhanced antifungal activity compared to their non-fluorinated counterparts . This reinforces the hypothesis that 3-Methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine could serve as an effective fungicide.
属性
IUPAC Name |
3-methoxy-1-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O.ClH/c1-13-5-4(10)2-12(11-5)3-6(7,8)9;/h2H,3,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDOORFGTFJZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1N)CC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197235-31-6 |
Source


|
| Record name | 3-methoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














